molecular formula C11H19N3O B11796891 2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine

2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine

Cat. No.: B11796891
M. Wt: 209.29 g/mol
InChI Key: WLEBCFQPZBASSQ-UHFFFAOYSA-N
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Description

2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine is a compound that features a morpholine ring substituted with a tert-butyl group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imidazole ring or the morpholine ring.

    Substitution: The tert-butyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, while the tert-butyl group provides steric hindrance that can influence the compound’s binding affinity and selectivity. The morpholine ring can also contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives and morpholine-containing molecules. Examples include:

  • 2-(4-Methyl-1H-imidazol-2-yl)morpholine
  • 2-(4-Ethyl-1H-imidazol-2-yl)morpholine
  • 2-(4-Isopropyl-1H-imidazol-2-yl)morpholine

Uniqueness

2-(4-(tert-Butyl)-1H-imidazol-2-yl)morpholine is unique due to the presence of the tert-butyl group, which provides distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable molecule for various applications.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

2-(5-tert-butyl-1H-imidazol-2-yl)morpholine

InChI

InChI=1S/C11H19N3O/c1-11(2,3)9-7-13-10(14-9)8-6-12-4-5-15-8/h7-8,12H,4-6H2,1-3H3,(H,13,14)

InChI Key

WLEBCFQPZBASSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(N1)C2CNCCO2

Origin of Product

United States

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